Saccharose laurate

Übersicht

Beschreibung

Saccharose laurate, also known as sucrose monolaurate, is a non-ionic surfactant derived from the esterification of sucrose and lauric acid. It is a member of the sugar ester family, which are compounds known for their excellent emulsifying, stabilizing, and detergent properties. This compound is biodegradable, non-toxic, and environmentally friendly, making it an attractive choice for various applications in the food, cosmetic, and pharmaceutical industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Saccharose laurate can be synthesized through two main routes: esterification and transesterification.

Esterification: This involves reacting sucrose with free lauric acid in the presence of a homogeneous acid catalyst.

Transesterification: This method involves the reaction of a fatty acid ester (such as methyl laurate) with sucrose in the presence of a homogeneous base catalyst.

Industrial Production Methods: Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to yield this compound. This method has been optimized to achieve high yields and purity, with conditions such as a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L .

Analyse Chemischer Reaktionen

Two-Stage Chemical Process

A novel continuous method involves:

-

Stage 1 : Lauric acid esterification with methanol to methyl laurate using Amberlyst 15 catalyst.

-

Stage 2 : Transesterification of methyl laurate with sucrose.

Regioisomeric Distribution

-

Primary product : 2-O-lauroyl sucrose dominates, constituting up to 23.7 mM in thermolysin-catalyzed reactions .

-

Side reactions :

Time-Dependent Yield Profiles

-

Enzymatic reactions show peak monoester yields at 6–24 hours, followed by declines due to oligomerization .

-

Non-enzymatic reactions with molecular sieves exhibit slower kinetics, requiring >48 hours for significant conversion .

Chromatographic Separation

-

HPLC optimization : Step-down gradients for sucrose caprate and isocratic elution with increased flow for sucrose laurate improved resolution by 13–38% and reduced analysis time by 3–34% .

-

Regioisomer identification : Nuclear magnetic resonance (NMR) confirmed structures, with distinct signals for laurate methyl (δ 0.80–1.00 ppm) and sucrose 1-position hydrogen (δ 5.30–5.50 ppm) .

Quantitative NMR

-

H-C HSQC spectra : Identified primary alcohol esterification sites (δ 4.15–4.50 ppm) and enabled degree-of-substitution calculations .

Enzymatic Specificity

-

Thermolysin favors primary hydroxyl groups (C-2, C-6) due to its hydrophobic substrate-binding pocket .

-

Serine proteases exhibit broader regioisomeric profiles, likely due to less stringent active-site constraints .

Solvent and Catalyst Roles

-

DMF enhances substrate solubility but may denature enzymes at elevated temperatures .

-

Amberlyst 15 in the two-stage process minimizes side reactions (e.g., hydrolysis) via controlled methanol availability .

Industrial Implications

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Saccharose laurate exhibits significant antibacterial activity, particularly against Bacillus cereus. A study determined its minimum inhibitory concentration (MIC) to be 0.3125 mg/mL, demonstrating its potential as a food preservative. The mechanism involves disruption of the bacterial cell wall and membrane integrity, leading to cell lysis and death. This property is particularly beneficial in dairy products such as milk beverages, where this compound can enhance shelf life while maintaining food safety .

Emulsification

This compound serves as an effective emulsifier in food formulations. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as dressings and sauces. The compound's surfactant properties help in achieving a uniform distribution of ingredients, improving texture and mouthfeel.

| Property | Value |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.3125 mg/mL |

| Application | Food preservative |

| Target Organism | Bacillus cereus |

Hot-Melt Technology

In pharmaceutical formulations, this compound is utilized in hot-melt technology to enhance the dissolution of poorly soluble drugs. For instance, it was found to improve the dissolution rate of gemfibrozil when used in solid dispersions with carriers like Macrogol. The incorporation of at least 5% this compound resulted in a significant increase in bioavailability due to improved solubility .

Intestinal Permeation Enhancer

This compound has been identified as a potential intestinal permeation enhancer (PE). In studies using Caco-2 cell monolayers and rat intestinal tissues, it was shown to increase the permeability of macromolecules such as insulin by inducing tight junction openings in epithelial cells. This property is crucial for developing effective oral delivery systems for peptides and proteins .

| Application | Effect |

|---|---|

| Hot-Melt Technology | Improved drug dissolution |

| Intestinal PE | Enhanced absorption of insulin |

Degreening Inhibition

This compound has been studied for its role in inhibiting the degreening process in citrus fruits during storage. Specifically, it was shown to suppress the activity of chlorophyll-degrading enzymes more effectively than other sucrose fatty acid esters. This application is particularly relevant for extending the shelf life of fresh produce .

| Fruit Type | Effect |

|---|---|

| Citrus (Nagato-yuzukichi) | Inhibition of degreening |

Case Study 1: Antibacterial Efficacy in Dairy Products

A study conducted on the application of this compound in milk beverages illustrated its effectiveness as an antibacterial agent against Bacillus cereus. The findings indicated that incorporating this compound not only extended shelf life but also maintained product quality over time.

Case Study 2: Enhancement of Drug Bioavailability

In a clinical setting, this compound was tested as a permeation enhancer for oral insulin delivery. Results showed that co-administration with this compound significantly improved insulin absorption compared to controls, highlighting its potential in diabetes management .

Wirkmechanismus

The mechanism of action of saccharose laurate involves its ability to reduce surface tension and stabilize emulsions. It achieves this by partitioning between liquid interfaces, thereby reducing the energy required to maintain the interface. In biological systems, this compound can enhance the permeability of cell membranes, facilitating the transport of molecules across the membrane . It also exhibits antimicrobial properties by disrupting the cell membranes of bacteria .

Vergleich Mit ähnlichen Verbindungen

Saccharose laurate is compared with other sugar esters such as saccharose stearate, saccharose palmitate, and saccharose oleate. These compounds share similar surfactant properties but differ in their fatty acid components, which affect their solubility, melting points, and specific applications .

Saccharose Stearate: Contains stearic acid, making it more suitable for applications requiring higher melting points.

Saccharose Palmitate: Contains palmitic acid, offering a balance between hydrophilicity and lipophilicity.

Saccharose Oleate: Contains oleic acid, providing better solubility in oils and fats.

This compound is unique due to its balance of hydrophilic and lipophilic properties, making it versatile for a wide range of applications .

Biologische Aktivität

Saccharose laurate, also known as sucrose laurate, is a non-ionic surfactant derived from sucrose and lauric acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of food technology, pharmaceuticals, and microbiology. This article provides a detailed examination of its biological activities, supported by relevant data tables and case studies.

Antibacterial Activity

Mechanism of Action

This compound exhibits significant antibacterial properties against various pathogens, including Bacillus cereus and Staphylococcus aureus. Research indicates that it disrupts bacterial cell wall integrity and affects membrane potential, leading to cell lysis. The minimum inhibitory concentration (MIC) for Bacillus cereus was found to be 0.3125 mg/mL, demonstrating its potent antibacterial activity .

Case Studies

- Bacillus cereus Study :

- Staphylococcus aureus Study :

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observed Effects |

|---|---|---|

| Bacillus cereus | 0.3125 mg/mL | Cell wall disruption, leakage of contents |

| Staphylococcus aureus | Not specified | Membrane potential alteration |

Enhancement of Drug Delivery

This compound has been studied as a permeation enhancer for drug delivery systems, particularly for poorly soluble drugs. Its ability to enhance intestinal permeability makes it a valuable compound in pharmaceutical formulations.

Case Studies

- Intestinal Permeation Enhancer :

- Transdermal Drug Delivery :

Table 2: Efficacy of this compound as a Permeation Enhancer

| Study Type | Compound Tested | Enhancement Observed | Concentration Used |

|---|---|---|---|

| In vitro | Various small molecules | Increased permeability | 1 mM |

| Ex vivo | Insulin | Bioavailability up to 8.9% | 50-100 mM |

| Transdermal | Oestradiol | Higher bioavailability than controls | 15% w/w |

Applications in Food Technology

This compound is also recognized for its emulsifying properties in food applications. Its dual functionality as an emulsifier and antibacterial agent makes it suitable for enhancing food safety and stability.

Research Findings

Eigenschaften

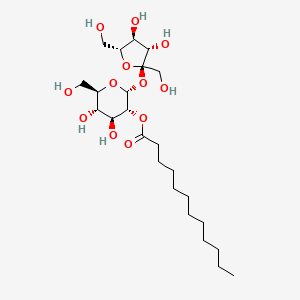

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(28)34-21-20(31)18(29)15(12-25)33-23(21)36-24(14-27)22(32)19(30)16(13-26)35-24/h15-16,18-23,25-27,29-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPNMLQELSRBDW-IHGUPZIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.